LY2109761

概要

説明

LY2109761は、トランスフォーミング成長因子ベータ受容体タイプIおよびタイプIIのデュアル阻害剤として作用する新規化合物です。この化合物は、特に癌と線維症の治療において、さまざまな治療用途において大きな可能性を示しています。 トランスフォーミング成長因子ベータシグナル伝達経路を阻害することにより、this compoundは腫瘍の増殖、転移、および線維症を抑制することができ、さらなる研究開発のための有望な候補となっています .

準備方法

合成経路と反応条件

LY2109761の合成は、主要な中間体の調製から始まる複数の段階を伴います反応条件には、多くの場合、有機溶媒、触媒、特定の温度と圧力の設定が含まれ、高収率と高純度を確保します .

工業生産方法

This compoundの工業生産には、最終製品の品質と一貫性を維持しながら、ラボの合成プロセスをスケールアップする必要があります。これには、反応条件の最適化、高品質の原料の使用、および厳格な品質管理対策の実施が含まれます。 生産プロセスには、目的の純度レベルを実現するために、再結晶やクロマトグラフィーなどの精製手順が含まれる場合もあります .

化学反応の分析

反応の種類

LY2109761は、次を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を形成することができます。

還元: this compoundは、還元されて還元された誘導体を形成することができます。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、置換反応のためのさまざまな求核剤が含まれます。 反応条件には、通常、制御された温度、特定の溶媒、および触媒が含まれ、目的の変換を促進します .

生成される主な生成物

This compoundの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、元の化合物の酸化された、還元された、および置換された誘導体が含まれる場合があります .

科学研究への応用

科学的研究の応用

Chemistry: The compound is used as a tool to study the transforming growth factor beta signaling pathway and its role in various chemical processes.

Biology: LY2109761 is used to investigate the biological effects of transforming growth factor beta inhibition, including its impact on cell growth, migration, and differentiation.

Medicine: The compound has shown promise in the treatment of various cancers, including pancreatic cancer and hepatocellular carcinoma, by inhibiting tumor growth and metastasis. .

Industry: This compound is used in the development of new therapeutic agents and as a reference compound in drug discovery and development

作用機序

LY2109761は、トランスフォーミング成長因子ベータ受容体タイプIおよびタイプIIのキナーゼ活性を阻害することで効果を発揮します。この阻害は、Smad2などの下流シグナル伝達分子のリン酸化を阻止し、トランスフォーミング成長因子ベータシグナル伝達経路を遮断します。 その結果、この化合物は腫瘍細胞の増殖、移動、および浸潤を抑制し、線維症と炎症を軽減することができます .

類似の化合物との比較

類似の化合物

ガルニセルチブ: 同様の治療用途を持つ別のトランスフォーミング成長因子ベータ受容体阻害剤。

GW788388: トランスフォーミング成長因子ベータシグナル伝達経路も標的とする化合物.

This compoundの独自性

This compoundは、トランスフォーミング成長因子ベータ受容体タイプIとタイプIIの両方をデュアルに阻害することが独特であり、トランスフォーミング成長因子ベータシグナル伝達経路のより包括的な抑制を可能にします。 このデュアル阻害は、this compoundを腫瘍の増殖と転移を抑制し、線維症を治療する上で特に効果的にします .

類似化合物との比較

Similar Compounds

Galunisertib: Another transforming growth factor beta receptor inhibitor with similar therapeutic applications.

GW788388: A compound that also targets the transforming growth factor beta signaling pathway.

Uniqueness of LY2109761

This compound is unique in its dual inhibition of both transforming growth factor beta receptor type I and type II, which allows for more comprehensive suppression of the transforming growth factor beta signaling pathway. This dual inhibition makes this compound particularly effective in reducing tumor growth and metastasis, as well as treating fibrosis .

生物活性

LY2109761 is a novel dual inhibitor targeting transforming growth factor β receptor type I (TβRI) and type II (TβRII). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to modulate the TGF-β signaling pathway, which plays a critical role in tumor progression, metastasis, and fibrosis. This article delves into the biological activity of this compound, presenting key findings from diverse studies and case analyses.

This compound inhibits TGF-β signaling by blocking TβRI and TβRII kinase activities. This inhibition results in decreased phosphorylation of downstream signaling molecules, such as SMAD2 and SMAD1, thereby disrupting pathways associated with tumor growth and metastasis. The compound has been shown to affect various cellular processes, including:

- Cell Migration and Invasion : this compound significantly reduces the migration and invasion capabilities of cancer cells. For instance, in studies involving pancreatic cancer cell lines, this compound inhibited both basal and TGF-β1-induced cell migration and invasion, demonstrating its potential as an anti-metastatic agent .

- Epithelial-to-Mesenchymal Transition (EMT) : The compound effectively reverses EMT in cancer cells, maintaining their epithelial characteristics. This is particularly relevant in contexts where EMT contributes to increased metastatic potential .

- Inflammation and Fibrosis : this compound exhibits anti-inflammatory properties by suppressing cytokine production associated with radiation-induced lung injury. It reduces markers of inflammation and fibrosis in murine models, suggesting its utility in mitigating radiation-induced toxicities .

1. In Vitro Studies

Several studies have characterized the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Effects Observed |

|---|---|---|

| HeLa | 39 | Decreased proliferation; altered cytoskeleton |

| Oral Squamous Cell Carcinoma (SCC-4) | Varies | Reduced migration; altered actin cytoskeleton morphology |

| Pancreatic Cancer (L3.6pl/GLT) | Not specified | Inhibited growth; reduced invasion |

In HeLa cells, treatment with this compound resulted in a significant decrease in the mitotic index and altered cell morphology . In SCC-4 cells, the compound induced a rounded morphology with reduced migration capacity .

2. In Vivo Studies

Research utilizing animal models has provided insights into the efficacy of this compound:

- Pancreatic Cancer Models : In combination with gemcitabine, this compound significantly reduced tumor burden and prolonged survival in murine models of pancreatic cancer .

- Radiation-Induced Lung Injury Models : Mice treated with this compound showed marked reductions in pulmonary inflammation and fibrosis following radiation exposure, leading to improved survival rates .

Case Study 1: Pancreatic Cancer

A study investigated the effects of this compound on experimental liver metastasis using a murine model. Mice treated with this compound exhibited significantly reduced metastatic spread compared to controls. The combination therapy with gemcitabine further enhanced these effects, indicating a synergistic potential .

Case Study 2: Radiation-Induced Pulmonary Damage

In models of radiation-induced lung injury (RILI), administration of this compound led to decreased levels of inflammatory cytokines and improved histological outcomes in lung tissues. This suggests that this compound not only acts as an anti-cancer agent but also provides protective effects against radiation-related damage .

特性

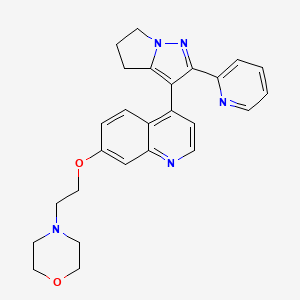

IUPAC Name |

4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c1-2-9-27-22(4-1)26-25(24-5-3-11-31(24)29-26)21-8-10-28-23-18-19(6-7-20(21)23)33-17-14-30-12-15-32-16-13-30/h1-2,4,6-10,18H,3,5,11-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLVSLOZUHKNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470111 | |

| Record name | LY2109761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700874-71-1 | |

| Record name | LY-2109761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY2109761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2109761 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV3HD37UBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of LY2109761?

A1: this compound inhibits the kinase activity of both TGF-β type I (TβRI) and type II (TβRII) receptors. [, , ] This effectively blocks the TGF-β signaling pathway, a crucial pathway implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Q2: How does this compound affect the TGF-β/Smad signaling pathway?

A2: this compound prevents the phosphorylation of Smad2 and Smad3, downstream signaling molecules in the TGF-β pathway. [, , , , , , ] This blockage disrupts the signal transduction cascade, ultimately impacting gene expression regulated by TGF-β.

Q3: Does this compound impact the Smad-independent TGF-β signaling pathway?

A3: Research suggests that this compound might not significantly affect the Smad-independent arm of TGF-β signaling. For instance, it did not show any impact on Nox4 expression and reactive oxygen species (ROS) levels in a study using human umbilical vein endothelial cells. []

Q4: What are the downstream effects of this compound on cellular processes?

A4: this compound has shown to inhibit tumor cell growth, migration, and invasion, and induce apoptosis in various cancer cell lines. [, , , , , , ] This inhibitory effect on cellular processes is attributed to its ability to modulate the expression of genes involved in cell adhesion (e.g., E-cadherin), angiogenesis (e.g., VEGF), and extracellular matrix remodeling (e.g., MMPs).

Q5: How does this compound impact the tumor microenvironment?

A5: Research indicates that this compound can modulate the tumor microenvironment by reducing the stromal component of tumors. [] It also inhibits the proliferation of cancer-associated fibroblasts and interrupts the crosstalk between cancer cells and their surrounding environment, leading to a decrease in tumor growth and dissemination.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C26H29N5O2, and its molecular weight is 443.55 g/mol.

Q7: Is there information on the structure-activity relationship of this compound and its analogs?

A7: The provided research focuses on this compound specifically. Comparative studies with structural analogs are not included.

Q8: Has this compound demonstrated efficacy in preclinical models?

A8: Yes, this compound has shown promising preclinical efficacy in various cancer models. For example, it inhibited the growth and metastasis of pancreatic cancer cells in an orthotopic murine model. [] It also enhanced the efficacy of radiation therapy in glioblastoma models. []

Q9: Has resistance to this compound been observed in any studies?

A9: Yes, a study using a mouse skin model of chemically induced carcinogenesis observed the development of acquired resistance to this compound upon long-term exposure. [] The resistant tumors displayed elevated phospho-Smad2 levels and were more aggressive and inflammatory.

Q10: Are there specific biomarkers associated with this compound's efficacy?

A10: While the research highlights the role of phospho-Smad2 as a pharmacodynamic marker of this compound activity, [] further research is needed to identify reliable biomarkers for predicting and monitoring its efficacy in clinical settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。